(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol
Description
Contextualization of Pyrrolopyridine Scaffolds (Aza-indoles) in Organic Synthesis and Chemical Research
This strategic substitution has proven highly effective in drug discovery, particularly in the development of kinase inhibitors, as the pyridine (B92270) nitrogen can form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases. nih.gov Consequently, azaindole cores are found in numerous biologically active molecules and several FDA-approved drugs. chemrxiv.orgmdpi.com The versatility of these scaffolds has led to the development of a wide array of synthetic methods, moving from challenging classical approaches to more robust modern catalytic reactions, thereby facilitating their broad application in the synthesis of complex molecular architectures. researchgate.net
Structural Isomerism within the Pyrrolopyridine Class and Specificity of the 1H-Pyrrolo[3,2-b]pyridine Ring System
The pyrrolopyridine class is characterized by its structural isomerism, which is determined by the position of the nitrogen atom within the six-membered pyridine ring relative to the fused pyrrole (B145914) ring. This leads to several distinct isomers, each with unique electronic and steric properties. The compound (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol is a derivative of the 1H-pyrrolo[3,2-b]pyridine ring system, which is systematically known as 4-azaindole (B1209526). nih.gov In this specific isomer, the pyridine nitrogen is located at position 4 of the bicyclic system.
The arrangement of atoms in the 4-azaindole core imparts a particular distribution of electron density and reactivity, distinguishing it from its other isomers such as 5-azaindole (B1197152) (1H-pyrrolo[3,2-c]pyridine), 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine), and 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine). The specific location of the nitrogen atom influences the acidity of the pyrrole N-H, the susceptibility of the rings to electrophilic or nucleophilic attack, and the potential for the molecule to act as a ligand in organometallic chemistry.
| Common Name | Systematic Name | Structure |
|---|---|---|
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine |
Significance of the 3-Hydroxymethyl Substituent in Functionalizing the 1H-Pyrrolo[3,2-b]pyridine Framework
The hydroxymethyl group (-CH₂OH) at the 3-position of the 1H-pyrrolo[3,2-b]pyridine ring is a critical functional handle that enables a wide range of subsequent chemical transformations. The C3 position of the azaindole nucleus is analogous to the C3 position of indole (B1671886), which is known to be a primary site for electrophilic substitution and other functionalizations. The presence of a primary alcohol at this position transforms the molecule into a versatile synthetic intermediate.
The utility of the 3-hydroxymethyl group lies in its rich and predictable reactivity:
Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde (3-formyl-1H-pyrrolo[3,2-b]pyridine) or further to the carboxylic acid (1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) using a variety of standard oxidizing agents. These functional groups are themselves valuable precursors for forming amides, esters, and other derivatives.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). This allows for subsequent Sₙ2 reactions with a wide range of nucleophiles to introduce new substituents at the 3-position, such as amines, azides, thiols, or carbon nucleophiles.
Ether and Ester Formation: The alcohol can undergo etherification or esterification reactions, which can be used to introduce different functionalities or to act as protecting groups during multi-step syntheses.
Therefore, this compound is not typically an endpoint in synthesis but rather a key building block. It provides a strategic entry point for elaborating the 4-azaindole scaffold into more complex and diverse structures, which is essential for structure-activity relationship (SAR) studies in drug discovery programs.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O | bldpharm.com |
| Molecular Weight | 148.16 g/mol | bldpharm.com |
| CAS Number | Not Available | bldpharm.com |
| Storage | 2-8°C | bldpharm.com |
Historical Overview of Research on this compound and Analogous Systems in Chemical Literature
The history of research on azaindoles is a story of evolving synthetic capabilities. Early efforts to synthesize these scaffolds were often met with challenges, as many classical indole syntheses, such as the Fischer, Madelung, and Bartoli methods, were not always directly transferable or provided low yields when applied to pyridine-containing substrates. baranlab.orgacs.org The electron-deficient nature of the pyridine ring often complicated the reaction conditions required for cyclization.
Despite these initial difficulties, synthetic chemists developed specific strategies for each isomer. For the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) system, modified Fischer and Leimgruber-Batcho syntheses proved to be effective approaches. baranlab.orgacs.org The Fischer indole synthesis, for instance, was shown to be efficient for producing 4-azaindoles when an electron-donating group was present on the starting pyridylhydrazine. acs.org
The latter half of the 20th century and the beginning of the 21st century saw a revolution in synthetic methodology, particularly with the advent of transition-metal-catalyzed cross-coupling reactions. Methods like the Larock, Hegedus-Mori-Heck, and Suzuki reactions provided powerful and versatile tools for both constructing the azaindole core and for its subsequent functionalization. baranlab.org These modern synthetic advancements have been crucial in unlocking the full potential of the azaindole scaffold, allowing for the systematic and efficient production of derivatives like this compound. This has enabled extensive exploration of azaindoles in various fields, most notably in the search for new kinase inhibitors and other therapeutic agents. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H8N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-4,10-11H,5H2 |
InChI Key |
KMDSVSZJAZWNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CO)N=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridin 3 Yl Methanol and Its Derivatives
Strategies for the Construction of the 1H-Pyrrolo[3,2-b]pyridine Core
Cyclocondensation and Annulation Reactions for Bicyclic Formation
Cyclocondensation and annulation reactions represent classical and effective approaches for constructing fused heterocyclic systems like pyrrolopyridines. These strategies typically involve the formation of the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) or, conversely, the construction of the pyrrole ring onto a pyridine precursor.
One common strategy involves the cyclization of suitably functionalized pyridines to form the fused pyrrole ring. For instance, the reductive cyclization of nitropyridines is a key method. The condensation of nitropyridines with reagents like diethyl oxalate, followed by a reductive cyclization step, can yield the desired pyrrolopyridine core. nbuv.gov.ua Similarly, multicomponent reactions, which offer efficiency by combining several steps in one pot, have been developed for the synthesis of related azaindole scaffolds. beilstein-journals.orgnih.gov These reactions often start with a 1,3-dielectrophile which undergoes cyclocondensation with an appropriate amine-containing precursor to build the pyridine ring. nih.gov
Annulation, the process of building a new ring onto an existing one, has also been successfully applied. For example, a novel approach to 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) was developed through an unprecedented annulation of pyrrolo[2,1-c] nih.govnih.govbenzoxazine-1,2,4-triones with thioacetamide, demonstrating a unique way of forming the pyridine portion of the molecule. nih.gov Synergetic copper/zinc catalysis has also been employed in a one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions for Core Assembly (e.g., Palladium-Mediated Sonogashira and Suzuki-Miyaura Approaches)
Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira and Suzuki-Miyaura reactions, in particular, have been instrumental in assembling the 1H-pyrrolo[3,2-b]pyridine core and its derivatives. mdpi.comntnu.no
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction can be used in a tandem process where an initial coupling is followed by an intramolecular cyclization to form the pyrrole ring of the pyrrolopyridine system. nbuv.gov.ua For example, the reaction of tert-butyl (4-iodopyridine-3-yl) carbamate (B1207046) with a terminal alkyne, followed by heating, leads to a smooth cyclization to form the pyrrolo[2,3-c]pyridine core. nbuv.gov.ua Various palladium(II) β-oxoiminatophosphane complexes have been shown to be highly efficient and air-stable catalysts for Sonogashira reactions under mild, copper-free conditions. organic-chemistry.org
The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound with an organohalide using a palladium catalyst. It is widely used for creating carbon-carbon bonds, especially in the synthesis of biaryls and heterocyclic compounds. organic-chemistry.org This methodology has been successfully applied to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate was a key step. ntnu.no The development of highly stable and active Pd-phosphine catalysts has enabled the efficient coupling of challenging substrates like pyridine and pyrrole boronic acids, which are often problematic due to catalyst inhibition. organic-chemistry.org Microwave-assisted Suzuki-Miyaura reactions have also been optimized to improve reaction times and yields for related heterocyclic systems. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolopyridine Core Synthesis
| Reaction Type | Substrates | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine + Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-dioxane/H₂O, 125 °C (microwave) | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 32-94% | nih.gov |
| Suzuki-Miyaura | 2-iodo-4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridine + (4-(hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80 °C | (4-(4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | Not specified | nih.gov |
| Suzuki-Miyaura | 3-amino-2-chloropyridine + 2-methoxyphenylboronic acid | Pd₂(dba)₃ / 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) | K₃PO₄, Toluene/H₂O, 100 °C | 3-amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |
| Sonogashira | Aryl iodides/bromides + Terminal alkynes | Palladium(II) β-oxoiminatophosphane complex | Piperidine, Room Temperature, Solvent-free | Coupled alkynes | High | organic-chemistry.org |
Regioselective Functionalization and Derivatization of the Pyrrolo[3,2-b]pyridine Nucleus
Once the core 1H-pyrrolo[3,2-b]pyridine nucleus is constructed, subsequent regioselective functionalization is often required to install the desired substituents. The inherent electronic properties of the bicyclic system dictate the reactivity of different positions, allowing for selective chemical modifications.
Structure-activity relationship (SAR) studies often drive the synthesis of a wide array of derivatives. nih.gov For instance, in the development of ACC1 inhibitors, the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold was investigated, leading to the discovery of potent derivatives through modification at the N-1 position. nih.gov Similarly, the synthesis of derivatives as fibroblast growth factor receptor (FGFR) inhibitors involved reactions on the pyrrolo[2,3-b]pyridine core. nih.gov These derivatizations often involve electrophilic substitution, metalation-substitution sequences, or further cross-coupling reactions on a halogenated pyrrolopyridine intermediate. The ability to selectively introduce functional groups at specific positions is crucial for optimizing the biological activity of the final compounds.
Introduction and Transformation of the 3-Hydroxymethyl Substituent
The introduction of the hydroxymethyl group at the C3-position of the 1H-pyrrolo[3,2-b]pyridine core is a key transformation to arrive at the target molecule. This can be achieved either directly or, more commonly, through the conversion of a precursor functional group.
Direct Synthetic Routes to (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol
Direct synthetic routes that install the 3-hydroxymethyl group during the construction of the bicyclic core are not widely reported in the literature. Such a strategy would require a starting material that already contains the hydroxymethyl synthon. While conceivable, these approaches are less common due to the potential for the hydroxyl group to interfere with the reaction conditions typically used for ring formation, often necessitating the use of protecting groups.
Synthesis via Precursor Functional Group Interconversion at the 3-Position
A more prevalent and versatile strategy involves the initial synthesis of a 1H-pyrrolo[3,2-b]pyridine derivative with a suitable precursor functional group at the 3-position, which is then converted to the hydroxymethyl group in a subsequent step. This approach allows for greater flexibility and avoids potential complications during the core-forming reactions.
Common precursor functional groups at the C3-position include aldehydes, carboxylic acids, or esters. These groups can be introduced through various methods, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation on the electron-rich pyrrole ring of the nucleus. Once the precursor is in place, a simple reduction reaction yields the desired 3-hydroxymethyl product.
For example, the synthesis of the isomeric (1H-pyrrolo[2,3-b]pyridin-5-yl)-methanol is achieved through the reduction of 7-azaindole-5-carboxaldehyde. chemicalbook.com This transformation serves as a direct parallel for the synthesis of this compound. The reduction of a C3-aldehyde or C3-ester of 1H-pyrrolo[3,2-b]pyridine using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be the most straightforward method.
Table 2: Plausible Synthesis of this compound via Precursor Reduction
| Precursor at C3-Position | Reducing Agent | Solvent | Expected Product | General Reaction Type |
|---|---|---|---|---|
| 3-Formyl (-CHO) | Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol | This compound | Aldehyde Reduction |
| 3-Carboethoxy (-COOEt) | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | This compound | Ester Reduction |
| 3-Carboxy (-COOH) | Borane-THF complex (BH₃·THF) or LiAlH₄ | Tetrahydrofuran (THF) | This compound | Carboxylic Acid Reduction |
This two-step sequence of functionalization followed by reduction is a robust and widely applicable method for preparing hydroxymethyl-substituted pyrrolopyridines, including the target compound this compound.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound core is crucial for developing a diverse range of analogs for structure-activity relationship (SAR) studies. Methodologies for introducing substituents at various positions on the pyrrolopyridine ring are essential for modulating the physicochemical and pharmacological properties of the molecule.
Halogenated derivatives of this compound are valuable intermediates for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The introduction of a bromine atom onto the pyrrolopyridine ring can be achieved through electrophilic bromination. For the closely related 1H-pyrrolo[2,3-b]pyridine isomer, bromination has been shown to occur predominantly at the 3-position, suggesting that direct bromination of the 1H-pyrrolo[3,2-b]pyridine ring would likely also favor the pyrrole ring.
A plausible route to bromo-substituted analogs of this compound would involve the bromination of a suitable 1H-pyrrolo[3,2-b]pyridine precursor, followed by the introduction or modification of the methanol group at the 3-position. For instance, bromination of 1H-pyrrolo[3,2-b]pyridine with a reagent such as N-bromosuccinimide (NBS) could yield a bromo-substituted intermediate. Subsequent formylation at the 3-position, if vacant, followed by reduction, would lead to the desired bromo-substituted this compound. A recent study has demonstrated the synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine using acetyl bromide and dimethyl sulfoxide, a method that could potentially be adapted for the 1H-pyrrolo[3,2-b]pyridine scaffold. acs.org
Table 1: Examples of Halogenation Reactions on Pyrrolopyridine Scaffolds
| Starting Material | Reagent | Product | Position of Halogenation | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Acetyl bromide, DMSO | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C3 | acs.org |
Introduction of Diverse Substituents on the Pyrrolopyridine Ring
The introduction of a wide array of substituents on the pyrrolopyridine ring is a key strategy for the development of novel pharmaceutical candidates. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the azaindole nucleus. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups. A halogenated (e.g., bromo- or iodo-) pyrrolopyridine derivative can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This method has been successfully applied to the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine functionalities. A halogenated pyrrolopyridine can be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This has been utilized in the synthesis of complex pyrrolopyridine-based kinase inhibitors. mdpi.com
Sonogashira Coupling: This reaction is employed to introduce alkyne groups, which can serve as handles for further transformations. It involves the coupling of a terminal alkyne with a halo-pyrrolopyridine in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov
C-H Activation: Direct functionalization of C-H bonds is an increasingly important and atom-economical strategy. Palladium-catalyzed C-H activation can be used to introduce aryl or other groups directly onto the pyrrolopyridine ring without the need for pre-functionalization with a halogen. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolopyridine Functionalization
| Reaction Type | Substrates | Catalyst System | Bond Formed | Reference |
| Suzuki-Miyaura | Halo-pyrrolopyridine, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | nih.gov |
| Buchwald-Hartwig | Halo-pyrrolopyridine, Amine | Pd catalyst, Ligand, Base | C-N | mdpi.com |
| Sonogashira | Halo-pyrrolopyridine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (alkyne) | nih.gov |
Stereoselective Synthesis Approaches and Asymmetric Catalysis for Chiral Analogs (if applicable)
The development of stereoselective methods for the synthesis of chiral analogs of this compound is of interest for exploring the three-dimensional SAR of potential drug candidates. While specific literature on the asymmetric synthesis of chiral analogs of this particular molecule is limited, general principles of asymmetric synthesis can be applied.
If a chiral center is to be introduced at the carbon bearing the hydroxyl group, a potential synthetic route would involve the asymmetric reduction of a corresponding ketone precursor, 3-acetyl-1H-pyrrolo[3,2-b]pyridine. This transformation can be achieved using various chiral catalysts.
Organocatalyzed Asymmetric Reduction: Chiral oxazaborolidines (CBS catalysts) are effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane (B79455) source. rsc.orgwikipedia.org This method has been widely applied to a variety of ketones.
Transition-Metal-Catalyzed Asymmetric Hydrogenation/Transfer Hydrogenation: Chiral ruthenium, rhodium, or iridium complexes with chiral ligands can catalyze the asymmetric hydrogenation or transfer hydrogenation of ketones to produce chiral alcohols with high enantioselectivity. researchgate.net
Biocatalysis: Enzymes, such as ketoreductases, can offer high enantioselectivity in the reduction of ketones under mild reaction conditions. The use of whole-plant tissues as biocatalysts for the asymmetric reduction of prochiral ketones has also been explored and can provide access to both (R)- and (S)-alcohols. nih.gov The application of indole (B1671886) prenyltransferases for the late-stage modification of azaindole scaffolds highlights the potential of biocatalysis in generating structural diversity. nih.gov
Green Chemistry Principles and Process Optimization in this compound Synthesis
The application of green chemistry principles to the synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development. For the synthesis of this compound and its derivatives, several green strategies can be considered.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are a good example of atom-economical processes. pharmtech.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, using water or other environmentally benign solvents in cross-coupling reactions where possible. nih.gov
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can often accelerate reaction times and improve yields. nih.gov
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. This includes the use of highly efficient palladium catalysts at low loadings (ppm levels) and the exploration of biocatalysis. nih.govacs.org
Table 3: Application of Green Chemistry Principles in Pyrrolopyridine Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Atom Economy | One-pot or tandem reactions | Reduced waste, higher efficiency |
| Safer Solvents | Use of water or bio-based solvents | Reduced environmental impact |
| Energy Efficiency | Microwave-assisted reactions | Faster reaction times, lower energy use |
| Catalysis | High-turnover catalysts, biocatalysis | Reduced catalyst waste, milder conditions |
| Waste Prevention | Telescoping reactions, avoiding chromatography | Less solvent waste, improved process mass intensity |
Considerations for Large-Scale Preparative Methods and Industrial Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of an API like this compound or its derivatives requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Route Scouting and Process Optimization: The initial synthetic route may need to be redesigned for large-scale production to avoid hazardous reagents, expensive catalysts, and difficult-to-remove impurities. Each step must be optimized for yield, purity, and cycle time. arborpharmchem.com
Catalyst Selection and Loading: For palladium-catalyzed reactions, minimizing the catalyst loading is crucial due to the high cost and the need to reduce palladium levels in the final API to acceptable limits (typically in the ppm range). researchgate.net The choice of ligand and reaction conditions plays a significant role in catalyst efficiency.
Safety and Hazard Assessment: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is essential. The use of highly energetic or toxic reagents should be avoided or carefully managed.
Continuous Manufacturing: Continuous flow chemistry is becoming an increasingly attractive alternative to batch processing for API manufacturing. It can offer better control over reaction parameters, improved safety, and more consistent product quality. mdpi.com
Crystallization and Polymorph Control: The final API must be isolated with high purity and in a specific crystalline form (polymorph) to ensure consistent physical and pharmacological properties. The crystallization process must be robust and reproducible.
The challenges associated with scaling up palladium-catalyzed reactions include catalyst deactivation, product contamination with residual metal, and the cost of the catalyst. However, the development of highly active catalysts and efficient purification methods has made these reactions more viable for industrial applications. mdpi.comacs.org
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
A comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available experimental spectroscopic data for the chemical compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization, no specific ¹H NMR, ¹³C NMR, two-dimensional NMR, or high-resolution mass spectrometry data for this particular isomer could be located in the reviewed literature.
The investigation for detailed structural elucidation and spectroscopic analysis, as outlined in the requested article structure, could not be fulfilled due to the absence of primary or secondary sources containing the necessary experimental results for this compound. Scientific publications and chemical vendors' databases that were accessed did not provide the specific chemical shift assignments, coupling constant analysis, or fragmentation patterns required for a thorough and accurate discussion of this compound's spectroscopic properties.
While data for other isomers of pyrrolopyridine and their derivatives are available, such as for the pyrrolo[3,2-c] and pyrrolo[2,3-b] pyridine systems, this information is not applicable for the structural elucidation of the specifically requested this compound. The subtle yet significant differences in the arrangement of atoms between these isomers result in unique spectroscopic fingerprints.
Consequently, the generation of a scientifically accurate article focusing solely on the detailed structural elucidation and spectroscopic characterization of this compound is not possible at this time. Further research and publication of the synthesis and characterization of this compound are required for such an analysis to be conducted.
Detailed Structural Elucidation and Spectroscopic Characterization of 1h Pyrrolo 3,2 B Pyridin 3 Yl Methanol and Its Analogs
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a important tool for identifying the key functional groups present in (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol. The IR spectrum of this molecule is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds.
A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The broadening of this peak is due to intermolecular hydrogen bonding. The N-H stretching vibration of the pyrrole (B145914) ring is also expected in a similar region, typically around 3300-3500 cm⁻¹, often appearing as a sharper peak compared to the O-H band. libretexts.orglibretexts.orgpressbooks.pubopenstax.org
The aromatic C-H stretching vibrations of the pyrrolopyridine ring system generally appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. These bands are characteristic of the aza-indole core and provide evidence of its aromatic nature. libretexts.orglibretexts.orgpressbooks.pubopenstax.org The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1000-1260 cm⁻¹ range.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| N-H Stretch (Pyrrole) | 3300-3500 (sharp to medium) |
| Aromatic C-H Stretch | > 3000 |
| C=C and C=N Stretch | 1450-1600 |
| C-O Stretch (Primary Alcohol) | 1000-1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of the Aza-indole Chromophore
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the aza-indole chromophore of this compound. The introduction of a nitrogen atom into the indole (B1671886) ring system to form the 4-azaindole (B1209526) core influences the electronic structure and, consequently, the absorption spectrum.
The UV-Vis spectrum of aza-indoles, including this compound, is expected to exhibit characteristic absorption bands arising from π → π* transitions within the aromatic system. uzh.ch These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The position and intensity of these absorption maxima are sensitive to the substitution pattern on the aza-indole ring and the solvent polarity. core.ac.uk
Computational studies on indole and various aza-indoles have shown that the electronic spectra are complex, with multiple excited states contributing to the observed absorption bands. researchgate.netnih.gov For indole itself, the spectrum is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. The introduction of a nitrogen atom in the six-membered ring, as in 4-azaindole, is known to modulate the energies of these transitions. nih.gov Substituents on the ring, such as the methanol (B129727) group at the 3-position, can cause further shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in molar absorptivity.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, the principles of its solid-state structure can be inferred from the crystallographic analysis of related aza-indole and indole derivatives. X-ray crystallography would provide definitive information on its molecular conformation, intermolecular interactions, and crystal packing.
The aza-indole core of this compound is expected to be largely planar. The key conformational flexibility would arise from the rotation around the C3-C(methanol) bond, defined by the torsion angle. The specific value of this torsion angle would determine the orientation of the hydroxymethyl group relative to the pyrrolopyridine ring. Analysis of analogous structures suggests that this orientation is often influenced by the formation of intramolecular or intermolecular hydrogen bonds. mdpi.com Bond lengths and angles within the fused ring system would be consistent with its aromatic character, though they would be influenced by the presence of the nitrogen atom in the pyridine (B92270) ring and the substituent at the C3 position.
The crystal structure of this compound is expected to be dominated by a network of hydrogen bonds. The presence of both a hydrogen bond donor (the N-H of the pyrrole and the O-H of the methanol) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of the methanol) allows for the formation of robust intermolecular hydrogen bonding networks. researchgate.netnih.gov
Chemical Reactivity and Derivatization Studies of 1h Pyrrolo 3,2 B Pyridin 3 Yl Methanol
Transformations Involving the 3-Hydroxymethyl Moiety
The 3-hydroxymethyl group is a versatile handle for a variety of chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions of the Primary Alcohol (e.g., to Aldehyde, Carboxylic Acid)
The primary alcohol of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol can be oxidized to form the corresponding aldehyde, 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde, and further to the carboxylic acid, 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid. The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives in the literature implies the formation of these oxidized intermediates. nih.gov
Mild oxidizing agents are typically employed for the conversion of primary alcohols to aldehydes to prevent over-oxidation. The Dess-Martin periodinane (DMP) is a suitable reagent for such transformations, offering the advantages of neutral pH, room temperature conditions, and high chemoselectivity. wikipedia.orgwikipedia.orgcommonorganicchemistry.comalfa-chemistry.com The reaction is typically carried out in chlorinated solvents like dichloromethane. wikipedia.org
Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents or by a two-step process involving initial oxidation to the aldehyde followed by a subsequent oxidation step.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Dess-Martin periodinane (DMP) | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | Oxidation |
| 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | Stronger oxidizing agents (e.g., KMnO4, Jones reagent) | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid | Oxidation |
Esterification and Etherification Reactions of the Hydroxyl Group
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. Similarly, etherification to produce ethers can be achieved by reacting the alcohol with alkyl halides in the presence of a base.
The Mitsunobu reaction provides a powerful method for the formation of esters from alcohols and carboxylic acids under mild, dehydrative conditions. nih.gov This reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
| Starting Material | Reagent(s) | Product Type | Reaction Type |
| This compound | R-COOH, Acid catalyst or Coupling agent | Ester | Esterification |
| This compound | R-X, Base | Ether | Etherification |
| This compound | R-COOH, PPh3, DEAD/DIAD | Ester | Mitsunobu Reaction |
Nucleophilic Substitution Reactions at the Carbinol Carbon (e.g., Conversion to Halides, Azides, or Amines)
The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution at the carbinol carbon. This allows for the introduction of various functional groups, including halides, azides, and amines.
A common strategy involves the conversion of the alcohol to a halide, such as a bromide or chloride, which can then be displaced by a nucleophile. Alternatively, the Mitsunobu reaction can be employed to directly introduce nucleophiles like azide, which can subsequently be reduced to the corresponding amine. organic-chemistry.org The Mitsunobu reaction proceeds with an inversion of configuration if the carbinol carbon is chiral. nih.gov
The synthesis of 3-(aminomethyl)pyridine (B1677787) derivatives has been achieved through various synthetic routes, highlighting the feasibility of introducing an amino group at a similar position on a pyridine-containing scaffold. wikipedia.org
| Starting Material | Reagent(s) | Intermediate Product | Final Product | Reaction Sequence |
| This compound | SOCl2 or PBr3 | 3-(Halomethyl)-1H-pyrrolo[3,2-b]pyridine | - | Halogenation |
| 3-(Halomethyl)-1H-pyrrolo[3,2-b]pyridine | NaN3 | - | 3-(Azidomethyl)-1H-pyrrolo[3,2-b]pyridine | Nucleophilic Substitution |
| 3-(Halomethyl)-1H-pyrrolo[3,2-b]pyridine | R2NH | - | 3-(Aminomethyl)-1H-pyrrolo[3,2-b]pyridine derivative | Nucleophilic Substitution |
| This compound | HN3, PPh3, DEAD/DIAD | - | 3-(Azidomethyl)-1H-pyrrolo[3,2-b]pyridine | Mitsunobu Reaction |
| 3-(Azidomethyl)-1H-pyrrolo[3,2-b]pyridine | H2, Pd/C or LiAlH4 | - | 3-(Aminomethyl)-1H-pyrrolo[3,2-b]pyridine | Reduction |
Reactivity of the 1H-Pyrrolo[3,2-b]pyridine Heterocyclic System
The fused heterocyclic core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring exhibit distinct reactivities.
Electrophilic Aromatic Substitution Reactions on the Pyrrole and Pyridine Rings
Electrophilic aromatic substitution reactions on the 1H-pyrrolo[3,2-b]pyridine system are expected to occur preferentially on the electron-rich pyrrole ring. Studies on the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system show that electrophilic substitution, such as nitration, bromination, and iodination, predominantly occurs at the 3-position. rsc.org Given the similar electronic nature of the pyrrole ring, it is anticipated that this compound would also undergo electrophilic attack at available positions on the pyrrole ring.
Nitration of pyridine-containing heterocycles can be challenging due to the deactivating effect of the nitrogen atom. However, methods for the meta-nitration of pyridines have been developed. acs.org Halogenation of pyridines at the 3-position can be achieved through a ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgnsf.gov
| Reaction Type | Reagent(s) | Expected Position of Substitution |
| Halogenation (Bromination, Chlorination) | NBS, NCS | Pyrrole ring |
| Nitration | HNO3/H2SO4 | Pyrrole or Pyridine ring |
Nucleophilic Aromatic Substitution Reactions (e.g., at Halogenated Positions)
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring of the pyrrolo[3,2-b]pyridine system, particularly when it is substituted with a good leaving group, such as a halogen. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack.
For instance, 4-chloro-substituted pyrrolopyrimidines and related heterocycles readily undergo nucleophilic substitution with amines. preprints.orgnih.gov These reactions are often promoted by acid catalysis. preprints.org Similarly, Suzuki and other palladium-catalyzed cross-coupling reactions are effective methods for the functionalization of halogenated azaindoles, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov
| Starting Material | Reagent(s) | Reaction Type |
| Halogenated 1H-Pyrrolo[3,2-b]pyridine | Amines | Nucleophilic Aromatic Substitution (SNAr) |
| Halogenated 1H-Pyrrolo[3,2-b]pyridine | Boronic acids, Pd catalyst | Suzuki Coupling |
Mechanistic Investigations of Key Synthetic and Derivatization Transformations
Detailed mechanistic investigations for the derivatization of this compound itself are limited. However, insights can be drawn from studies on closely related isomers, particularly concerning unexpected reaction outcomes.
One of the more intriguing mechanistic aspects arises from the challenges in deprotecting N-SEM protected azaindoles. The formation of an eight-membered tricyclic side product during the deprotection of a 1-SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine provides a basis for mechanistic consideration. nih.gov The proposed pathway for this rearrangement involves the release of formaldehyde (B43269) upon cleavage of the SEM group under acidic conditions. The liberated formaldehyde can then be attacked by two nucleophilic sites on the molecule. The N-4 amino group and the C-5 position of the electron-rich azaindole ring likely participate in an intramolecular double condensation or Mannich-type reaction. This cascade of events leads to the formation of a new eight-membered ring fused to the original azaindole core. The tendency of 4-azaindoles (1H-pyrrolo[3,2-b]pyridines) to react with formaldehyde to form dimers has been noted, lending support to the proposed reactivity of the released formaldehyde in this transformation. nih.gov This side reaction underscores the importance of carefully selecting deprotection strategies and highlights the latent reactivity of the pyrrolopyridine system that can be triggered by reaction intermediates.
Advanced Chemical Applications of 1h Pyrrolo 3,2 B Pyridin 3 Yl Methanol in Non Biological Domains
As a Versatile Building Block in Complex Chemical Synthesis
The bifunctional nature of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol, characterized by its aromatic core and the reactive hydroxymethyl substituent, makes it a valuable starting material for the synthesis of complex organic molecules with tailored properties.
Precursor for Advanced Organic Materials (e.g., Optoelectronic Materials, Polymers)
The development of organic materials for electronic and optoelectronic applications is a rapidly growing field. The pyrrolo[3,2-b]pyridine scaffold, being a constituent of this compound, shares structural similarities with other heterocyclic systems known to exhibit interesting photophysical and electronic properties. For instance, derivatives of pyrrolo[3,2-b]pyrroles have shown promise as organic optoelectronic compounds due to their tunable properties. kennesaw.edursc.orgacs.org The advantageous synthetic accessibility of these molecules further enhances their appeal. kennesaw.edu
This compound can serve as a key monomer for the synthesis of novel conjugated polymers. The hydroxymethyl group can be readily converted into other functional groups, such as halides or vinyl groups, which are amenable to various polymerization techniques, including cross-coupling reactions. semanticscholar.orgwikipedia.org The resulting polymers, incorporating the pyrrolopyridine unit into their backbone, could exhibit unique electronic and photophysical properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Table 1: Potential Functionalization of this compound for Polymer Synthesis
| Functional Group Conversion | Potential Polymerization Method | Resulting Polymer Type | Potential Application |
| -CH₂OH → -CH₂Br | Suzuki or Stille cross-coupling | Conjugated polymer | Organic electronics |
| -CH₂OH → -CHO | Knoevenagel condensation | Poly(arylene vinylene) derivative | Optoelectronics |
| -CH₂OH → -CH=CH₂ | Olefin metathesis | Poly(pyrrolopyridine vinylene) | Conductive materials |
Scaffold for Novel Ligand Design in Homogeneous and Heterogeneous Catalysis
The design of efficient and selective catalysts is a cornerstone of modern chemistry. The pyrrolopyridine core of this compound possesses both a pyridine (B92270) and a pyrrole (B145914) nitrogen atom, which can act as coordination sites for transition metals. This makes it an attractive scaffold for the design of novel ligands for both homogeneous and heterogeneous catalysis. cjcatal.comnih.govresearchgate.net
The hydroxymethyl group at the 3-position can be further functionalized to introduce additional donor atoms, leading to the formation of multidentate ligands. For example, oxidation of the methanol (B129727) to an aldehyde or carboxylic acid, followed by condensation with amines or phosphines, could yield a variety of tridentate or tetradentate ligands. The steric and electronic properties of these ligands can be fine-tuned by introducing substituents on the pyrrolopyridine ring, allowing for the optimization of the catalytic activity and selectivity of the corresponding metal complexes. Such tailored catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenation, and oxidation processes. nih.govmdpi.comrsc.orgrsc.org
Supramolecular Chemistry and Self-Assembly (e.g., through Directed Hydrogen Bonding or π-π Stacking Interactions)
The ability of molecules to self-assemble into well-defined supramolecular architectures is of great interest for the development of functional materials. This compound is well-equipped to participate in such self-assembly processes due to the presence of multiple hydrogen bond donors and acceptors, as well as an extended aromatic system.
The N-H group of the pyrrole ring, the nitrogen atom of the pyridine ring, and the hydroxyl group of the methanol substituent can all engage in hydrogen bonding interactions. These directional interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. The interplay of these hydrogen bonds can be used to control the crystal packing and, consequently, the physical properties of the material.
In addition to hydrogen bonding, the planar aromatic pyrrolopyridine core can participate in π-π stacking interactions. rsc.orgnih.gov These non-covalent interactions, though weaker than hydrogen bonds, play a crucial role in stabilizing the crystal structure and can influence the electronic properties of the material. The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and highly ordered supramolecular structures with potential applications in areas such as crystal engineering and materials science. nih.gov
Development of Chemical Sensors or Probes Based on Photophysical or Electronic Properties
Chemical sensors and probes are essential tools for the detection and quantification of various analytes. The development of fluorescent probes, in particular, has garnered significant attention due to their high sensitivity and the possibility of real-time monitoring. The pyrrolopyridine scaffold, with its inherent fluorescence potential, can serve as the core for novel chemosensors. chemrxiv.orgmdpi.com
The photophysical properties of this compound, such as its absorption and emission wavelengths, can be modulated by the introduction of different functional groups or by interaction with specific analytes. The hydroxymethyl group provides a convenient handle for the attachment of receptor units that can selectively bind to target molecules or ions. Upon binding, a change in the electronic environment of the pyrrolopyridine fluorophore can occur, leading to a detectable change in its fluorescence signal (e.g., quenching, enhancement, or a shift in the emission wavelength). Such probes could be designed for the detection of metal ions, anions, or small organic molecules. acs.orgsemanticscholar.org
Role in Synthetic Methodology Development and Reaction Discovery
The unique reactivity of the pyrrolopyridine ring system, combined with the versatility of the hydroxymethyl group, makes this compound a valuable tool for the development of new synthetic methodologies. The pyridine ring is generally susceptible to nucleophilic substitution, while the pyrrole ring is more prone to electrophilic substitution. nih.gov This differential reactivity can be exploited to achieve selective functionalization of the heterocyclic core. rsc.orgnih.gov
The hydroxymethyl group can be transformed into a wide range of other functional groups, providing access to a diverse library of 3-substituted pyrrolo[3,2-b]pyridines. These derivatives can then be used as substrates in the exploration of new chemical reactions and in the discovery of novel reactivity patterns. The availability of a range of functionalized pyrrolopyridines is crucial for structure-activity relationship studies in various fields, including materials science and catalysis. nbuv.gov.ua
Future Research Perspectives and Unaddressed Challenges in 1h Pyrrolo 3,2 B Pyridin 3 Yl Methanol Research
Discovery of Novel and Highly Efficient Synthetic Routes
The synthesis of the 1H-pyrrolo[3,2-b]pyridine core is a critical first step, yet established and optimized routes specifically targeting the 3-methanol substituted variant are not well documented. Research into related structures, such as 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, suggests that functionalization at the 3-position is feasible. nih.gov A significant challenge lies in developing a synthetic pathway that is both high-yielding and regioselective.
Future Research Perspectives:
Adaptation of Existing Methodologies: Future work should focus on adapting known azaindole syntheses, such as Fischer, Bartoli, or Larock indole (B1671886) syntheses, using appropriately substituted pyridine (B92270) precursors.
Post-Modification Strategies: A promising avenue involves the synthesis of a stable precursor, like 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid or its ester, followed by a highly efficient reduction to the target alcohol. The reduction of a related carboxamide has been demonstrated in the literature for similar scaffolds, providing a potential starting point. nih.gov
Flow Chemistry and Catalysis: The application of continuous flow chemistry could offer improved reaction control, enhanced safety, and scalability. Furthermore, screening novel transition-metal catalysts for key C-C or C-N bond-forming steps could dramatically improve efficiency and reduce the number of synthetic steps.
| Potential Precursor | Proposed Transformation | Key Advantage |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde | Reduction (e.g., with NaBH₄) | Mild conditions, high yield potential. |
| Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | Reduction (e.g., with LiAlH₄) | Direct conversion from a stable ester intermediate. |
| 1H-Pyrrolo[3,2-b]pyridine | Formylation followed by reduction | Utilizes the parent heterocycle as a starting point. |
Exploration of Undiscovered Reactivity Patterns and Unique Chemical Transformations
The chemical reactivity of (1H-Pyrrolo[3,2-b]pyridin-3-yl)methanol is a complete unknown. The interplay between the electron-rich pyrrole (B145914) ring, the electron-deficient pyridine ring, and the reactive hydroxymethyl group presents a landscape ripe for discovery. Understanding its reactivity is fundamental to unlocking its potential as a versatile building block in synthetic chemistry.
Future Research Perspectives:
Electrophilic and Nucleophilic Substitution: Systematic studies are needed to map the sites of electrophilic aromatic substitution on the pyrrolopyridine core and to explore nucleophilic substitution reactions at the pyridine ring, which may require activation.
Hydroxymethyl Group Transformations: The methanol (B129727) moiety is a key functional handle. Future research should explore its conversion into a wide array of other functional groups (e.g., halides, amines, ethers, esters) to generate a library of novel derivatives.
Metal-Catalyzed Cross-Coupling: The potential for C-H activation and subsequent cross-coupling reactions at various positions on the bicyclic core could provide rapid access to complex molecules. Investigating reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings on halogenated derivatives of this compound is a critical next step. nih.gov
Application of Emerging Analytical and Spectroscopic Techniques for Enhanced Characterization
While standard techniques like NMR and mass spectrometry would be the first step in characterizing this molecule, advanced methods could provide deeper insights into its structural and electronic properties. Currently, detailed spectroscopic data for this specific compound is absent from the literature, though data for derivatives of isomers are available. nih.gov
Future Research Perspectives:
Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be essential for unambiguous assignment of proton and carbon signals. Solid-state NMR could be employed to study its crystalline packing and intermolecular interactions.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its molecular geometry, bond lengths, bond angles, and packing in the solid state. This experimental data would be invaluable for benchmarking computational models.
Ultraviolet-Visible and Fluorescence Spectroscopy: Characterizing the photophysical properties of this compound could reveal potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe, areas currently unexplored for this scaffold.
Development of Robust Structure-Property Relationships for Diverse Non-Biological Applications
The research focus on pyrrolopyridine isomers has been overwhelmingly directed towards biological applications, such as kinase inhibitors. nih.govrsc.org A significant unaddressed challenge is to explore the potential of this compound and its derivatives in non-biological domains, such as materials science and coordination chemistry.
Future Research Perspectives:
Coordination Chemistry: The nitrogen atoms in the pyrrolopyridine core make it an attractive ligand for metal coordination. Synthesizing and characterizing metal complexes could lead to new catalysts, magnetic materials, or luminescent compounds.
Organic Electronics: By modifying the core structure through the synthetic transformations outlined in section 7.2, it may be possible to tune the electronic properties of the molecule. This could lead to the development of novel organic semiconductors or charge-transport materials. A systematic investigation into how different substituents affect properties like the HOMO/LUMO energy levels is required.
Polymer Chemistry: The hydroxymethyl group could serve as an initiation site or a monomer functional group for polymerization, leading to novel polymers with unique thermal, electronic, or optical properties.
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding
A synergistic approach combining computational modeling with experimental validation is crucial for accelerating the understanding of this novel compound. While computational studies have been applied to its isomers to predict biological activity, a fundamental computational characterization of this compound is lacking. researchgate.net
Future Research Perspectives:
DFT Calculations: Density Functional Theory (DFT) can be used to predict its geometry, electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties (NMR, IR, UV-Vis). These theoretical predictions can guide experimental work and help interpret results.
Reaction Mechanism Modeling: Computational modeling can elucidate the mechanisms of potential synthetic reactions and predict reactivity patterns. This can help in optimizing reaction conditions and exploring novel chemical transformations before attempting them in the lab.
Predictive Modeling for Materials Properties: By computationally screening a virtual library of derivatives, structure-property relationships can be established. This in silico approach can identify promising candidates for specific non-biological applications, such as organic electronics, guiding synthetic efforts toward the most promising targets.
Q & A
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
